![molecular formula C8H4ClF3N2S B599323 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine CAS No. 1628317-85-0](/img/structure/B599323.png)

4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine

Descripción general

Descripción

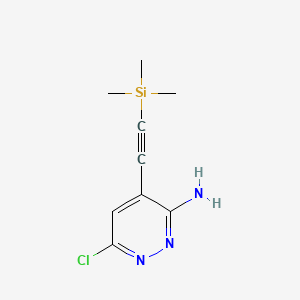

4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C8H4ClF3N2S . It has a molecular weight of 252.64 g/mol . The compound is solid in its physical form .

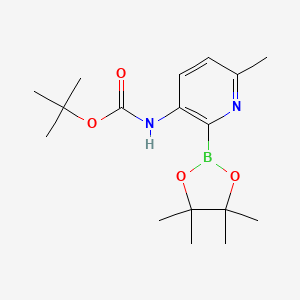

Molecular Structure Analysis

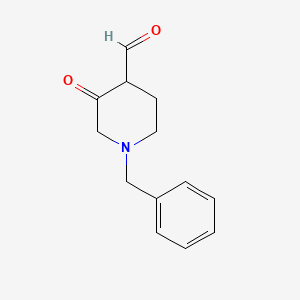

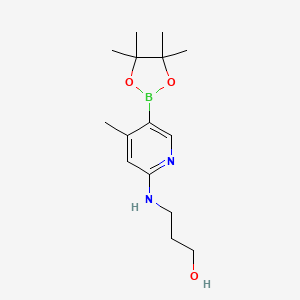

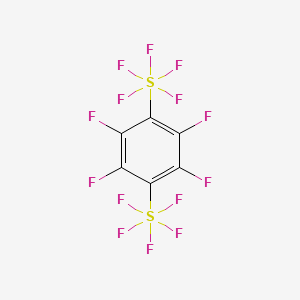

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H4ClF3N2S/c9-6-5-1-4(2-8(10,11)12)15-7(5)14-3-13-6/h1,3H,2H2 . The Canonical SMILES structure is C1=C(SC2=C1C(=NC=N2)Cl)CC(F)(F)F .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.64 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . The compound has a topological polar surface area of 54 Ų . It has a heavy atom count of 15 . The compound is solid in its physical form .

Aplicaciones Científicas De Investigación

Radioprotective and Antitumor Activities : Thieno[2,3-d]pyrimidine derivatives, including those related to 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine, have been found to exhibit promising radioprotective and antitumor activities. This was demonstrated through the synthesis and testing of novel thieno[2,3-d]pyrimidine derivatives (Alqasoumi et al., 2009).

Chemical Transformations for Derivative Synthesis : Research has explored the transformations of 4-Chloro derivatives of thieno[2,3-d]pyrimidine, leading to the synthesis of various substituted thieno[2,3-d]pyrimidines. These transformations are crucial for creating compounds with potential applications in medicinal chemistry (Grinev & Kaplina, 1985).

Antimicrobial and Anti-inflammatory Agents : A study on thieno[2,3-d]pyrimidine derivatives revealed their significant antibacterial, antifungal, and anti-inflammatory activities. This suggests potential pharmaceutical applications for compounds synthesized from this compound (Tolba et al., 2018).

Antifolate Inhibitors of Purine Biosynthesis : Derivatives of thieno[2,3-d]pyrimidine have been synthesized as antifolate inhibitors, showing selectivity for high-affinity folate receptors. These compounds have potential as antitumor agents due to their ability to inhibit purine biosynthesis (Deng et al., 2009).

Synthesis of Fluorinated Derivatives : Research has been conducted on synthesizing fluorinated thieno[2,3-d]pyrimidine derivatives, which includes the reaction of 4-chloro-2-trifluoromethylthieno[2,3-d]pyrimidine with various thiols. These compounds have potential applications in medicinal chemistry due to their unique structural properties (Hu, 2014).

Antibacterial Activity : Microwave-assisted synthesis of thieno[2,3-d]pyrimidine derivatives has demonstrated antibacterial activity comparable to standard antibiotics. This suggests their potential use in developing new antibacterial agents (Prasad & Kishore, 2007).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that thieno[2,3-d]pyrimidines, the core structure of this compound, often interact with their targets by forming hydrogen bonds and hydrophobic interactions .

Pharmacokinetics

The compound is known to be a solid at room temperature and is recommended to be stored in a dark place, sealed in dry, and under -20°c . These properties may affect its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine’s action are currently unknown. More research is needed to understand the compound’s effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For this compound, it is recommended to be stored in a dark place, sealed in dry, and under -20°C, indicating that light, moisture, and temperature could affect its stability .

Propiedades

IUPAC Name |

4-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2S/c9-6-5-1-4(2-8(10,11)12)15-7(5)14-3-13-6/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSVALSILXNFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=NC=N2)Cl)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200781 | |

| Record name | 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1628317-85-0 | |

| Record name | 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628317-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B599242.png)

![Thieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B599257.png)